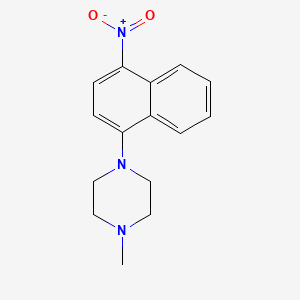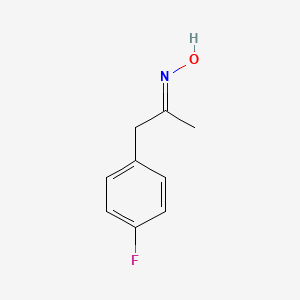
IODOACETIC ACID-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetic acid-D3 is a deuterated form of iodoacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Iodoacetic acid itself is an organic compound with the chemical formula ICH2CO2H. It is a derivative of acetic acid and is known for its toxicity, as it acts as an alkylating agent, reacting with cysteine residues in proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodoacetic acid-D3 can be synthesized through the halogenation of acetic acid-D3. The process involves the substitution of a hydrogen atom in acetic acid-D3 with an iodine atom. This reaction typically requires the presence of a halogenating agent such as iodine and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial methods also focus on minimizing by-products and optimizing reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Iodoacetic acid-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Alkylation Reactions: As an alkylating agent, it reacts with thiol groups in cysteine residues of proteins, forming stable thioether bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to facilitate the substitution reactions .
Major Products
The major products formed from these reactions depend on the nucleophile involved. For example, when reacting with cysteine residues, the product is a modified protein with a thioether bond .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of iodoacetic acid-D3 involves its ability to alkylate thiol groups in cysteine residues of proteins. This alkylation inhibits the function of enzymes that rely on cysteine residues for their catalytic activity. For example, it inhibits glyceraldehyde-3-phosphate dehydrogenase by modifying the active site cysteine, thereby disrupting glycolysis . Additionally, it has been shown to induce DNA damage, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic Acid: Similar in structure but with a chlorine atom instead of iodine.
Bromoacetic Acid: Contains a bromine atom instead of iodine.
Fluoroacetic Acid: Contains a fluorine atom instead of iodine.
Iodoacetamide: Similar in structure but with an amide group instead of a carboxylic acid group.
Uniqueness
Iodoacetic acid-D3 is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and different kinetic isotope effects compared to its non-deuterated counterpart. Its strong alkylating properties and ability to inhibit key enzymes make it particularly valuable in biochemical and medical research .
Eigenschaften
CAS-Nummer |
1219799-36-6 |
|---|---|
Molekularformel |
C2D3IO2 |
Molekulargewicht |
188.97 |
Synonyme |
IODOACETIC ACID-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)





